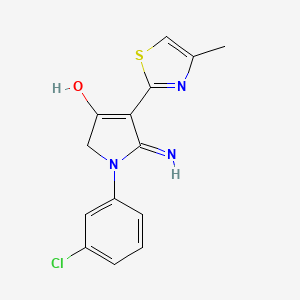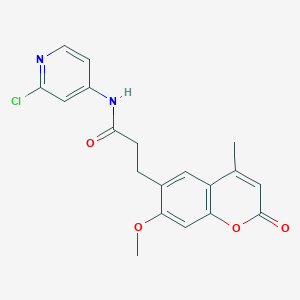
4,5-Dimethyl-2-pentyloxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-2-pentyloxybenzenesulfonamide is an organic compound belonging to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-pentyloxybenzenesulfonamide typically involves the following steps:
Formation of the Benzene Ring Substituents: The starting material, 4,5-dimethylphenol, undergoes alkylation with 1-bromopentane in the presence of a base such as potassium carbonate to form 4,5-dimethyl-2-pentyloxybenzene.
Sulfonation: The pentyloxybenzene derivative is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group.
Amidation: Finally, the sulfonyl chloride intermediate reacts with ammonia or an amine to form the sulfonamide group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-pentyloxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The pentyloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Formation of 4,5-dimethyl-2-carboxybenzenesulfonamide.
Reduction: Formation of 4,5-dimethyl-2-pentyloxybenzenamine.
Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-pentyloxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-2-methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of a pentyloxy group.
4,5-Dimethyl-2-ethoxybenzenesulfonamide: Similar structure but with an ethoxy group instead of a pentyloxy group.
4,5-Dimethyl-2-propoxybenzenesulfonamide: Similar structure but with a propoxy group instead of a pentyloxy group.
Uniqueness
4,5-Dimethyl-2-pentyloxybenzenesulfonamide is unique due to its longer alkyl chain (pentyloxy group), which can influence its lipophilicity, solubility, and overall biological activity. This uniqueness makes it a valuable compound for exploring structure-activity relationships and developing new derivatives with enhanced properties.
Properties
Molecular Formula |
C13H21NO3S |
|---|---|
Molecular Weight |
271.38 g/mol |
IUPAC Name |
4,5-dimethyl-2-pentoxybenzenesulfonamide |
InChI |
InChI=1S/C13H21NO3S/c1-4-5-6-7-17-12-8-10(2)11(3)9-13(12)18(14,15)16/h8-9H,4-7H2,1-3H3,(H2,14,15,16) |
InChI Key |
UBZSZBOMXVXCRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-methylbenzyl)oxy]phenol](/img/structure/B12197144.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B12197152.png)

![methyl N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycinate](/img/structure/B12197163.png)
![7-[3-(dimethylamino)propyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B12197171.png)
![3-hydroxy-N-[(5Z)-4-oxo-5-(quinolin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12197173.png)
![5-chloro-N-(4-chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B12197194.png)

![propan-2-yl 2,7-dimethyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12197229.png)
![1-{2-[(3-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-3-(2,4-dimethylphenyl)urea](/img/structure/B12197230.png)
![2-[(2,4-Dimethoxyphenyl)methylene]-7-[(dipropylamino)methyl]-6-hydroxybenzo[b] furan-3-one](/img/structure/B12197231.png)

![N-[2-(4-fluorophenyl)ethyl]-2-(7-methoxy-1H-indol-1-yl)acetamide](/img/structure/B12197237.png)
![2-(4-fluorophenyl)-N-[(2E)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12197239.png)
